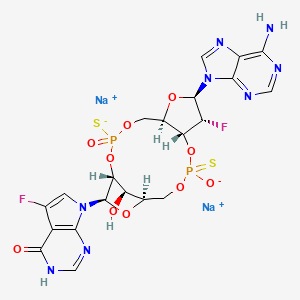

Dazostinag disodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

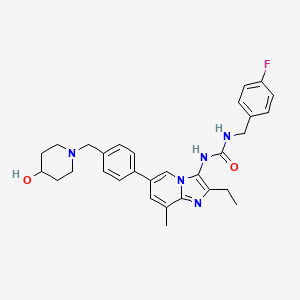

TAK-676 est un nouvel agoniste synthétique du stimulateur des gènes de l'interféron (STING) conçu pour l'administration intraveineuse. Il s'agit d'un modulateur très puissant à la fois du système immunitaire inné et adaptatif, favorisant l'activation des cellules dendritiques, des cellules tueuses naturelles et des lymphocytes T. TAK-676 est actuellement à l'étude pour son potentiel à traiter divers types de cancer en renforçant la réponse immunitaire de l'organisme aux tumeurs .

Méthodes De Préparation

La synthèse de TAK-676 implique plusieurs étapes, notamment la synthèse chimique et la caractérisation du composé. La voie de synthèse comprend l'utilisation de réactifs et de conditions spécifiques pour obtenir la structure chimique souhaitée. Le composé est ensuite purifié et caractérisé à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN) . Les méthodes de production industrielle du TAK-676 sont optimisées pour une synthèse à grande échelle, assurant une pureté et un rendement élevés du produit final .

Analyse Des Réactions Chimiques

TAK-676 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

TAK-676 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Dans les études précliniques, TAK-676 a démontré une activation robuste de la voie de signalisation STING, conduisant à la production d'interférons de type I et de cytokines pro-inflammatoires. Cette activation favorise l'immunité antitumorale en améliorant l'activation et la prolifération des cellules immunitaires au sein du microenvironnement tumoral . TAK-676 est actuellement évalué dans des essais cliniques pour son potentiel à traiter les tumeurs solides avancées ou métastatiques .

Mécanisme d'action

TAK-676 exerce ses effets en se liant à la protéine STING et en l'activant, qui est un régulateur clé de la réponse immunitaire à l'ADN cytosolique. Lors de son activation, STING déclenche la production d'interférons de type I et d'autres cytokines pro-inflammatoires, qui à leur tour activent les cellules dendritiques, les macrophages et les cellules tueuses naturelles. Cette activation conduit à la mobilisation des cellules immunitaires adaptatives, telles que les lymphocytes T, contre les cellules tumorales . La combinaison de TAK-676 avec la radiothérapie ou les inhibiteurs de points de contrôle a montré une activité antitumorale accrue dans les études précliniques .

Applications De Recherche Scientifique

TAK-676 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical studies, TAK-676 has demonstrated robust activation of the STING signaling pathway, leading to the production of type I interferons and proinflammatory cytokines. This activation promotes antitumor immunity by enhancing the activation and proliferation of immune cells within the tumor microenvironment . TAK-676 is currently being evaluated in clinical trials for its potential to treat advanced or metastatic solid tumors .

Mécanisme D'action

TAK-676 exerts its effects by binding to and activating the STING protein, which is a key regulator of the immune response to cytosolic DNA. Upon activation, STING triggers the production of type I interferons and other proinflammatory cytokines, which in turn activate dendritic cells, macrophages, and natural killer cells. This activation leads to the mobilization of adaptive immune cells, such as T cells, against tumor cells . The combination of TAK-676 with radiation therapy or checkpoint inhibitors has shown enhanced antitumor activity in preclinical studies .

Comparaison Avec Des Composés Similaires

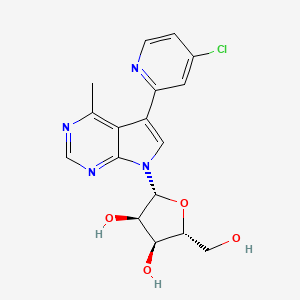

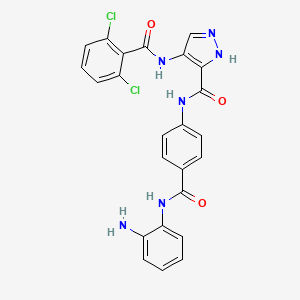

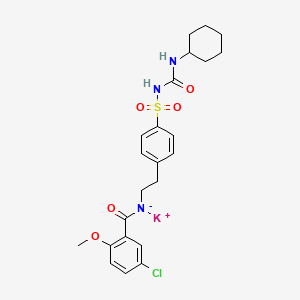

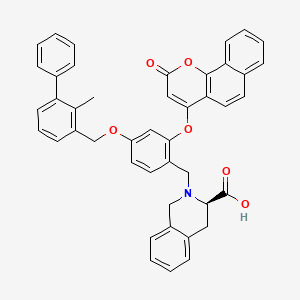

TAK-676 est unique parmi les agonistes STING en raison de sa conception optimisée pour l'administration systémique et de sa capacité à déclencher des réponses immunitaires robustes. Des composés similaires comprennent d'autres agonistes STING qui sont également à l'étude pour leur potentiel à améliorer l'immunité antitumorale. Ces composés comprennent le GMP-AMP cyclique (cGAMP) et d'autres agonistes synthétiques de STING qui activent la même voie de signalisation . TAK-676 se distingue par sa puissance accrue et ses propriétés pharmacocinétiques améliorées .

Propriétés

Numéro CAS |

2553413-93-5 |

|---|---|

Formule moléculaire |

C21H20F2N8Na2O10P2S2 |

Poids moléculaire |

754.5 g/mol |

Nom IUPAC |

disodium;7-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-18-hydroxy-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H22F2N8O10P2S2.2Na/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31;;/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33);;/q;2*+1/p-2/t8-,9-,11-,13-,14-,15-,20-,21-,42?,43?;;/m1../s1 |

Clé InChI |

DSMDURFDSXGNPW-RLKXMDTLSA-L |

SMILES isomérique |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |

SMILES canonique |

C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.